

3-Bromo-2-naphthaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Bromo-2-naphthaldehyde

Cat. No.: B1593471

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An In-depth Technical Guide to 3-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **3-Bromo-2-naphthaldehyde**, a key organic intermediate. Given the specificity of this compound, this document synthesizes direct information where available and extrapolates from established principles of organic chemistry and the well-documented behavior of its structural analogs. This approach provides a robust framework for understanding and utilizing this compound in research and development.

Core Compound Identity and Properties

3-Bromo-2-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted with a bromine atom and a formyl group at the 3 and 2 positions, respectively.

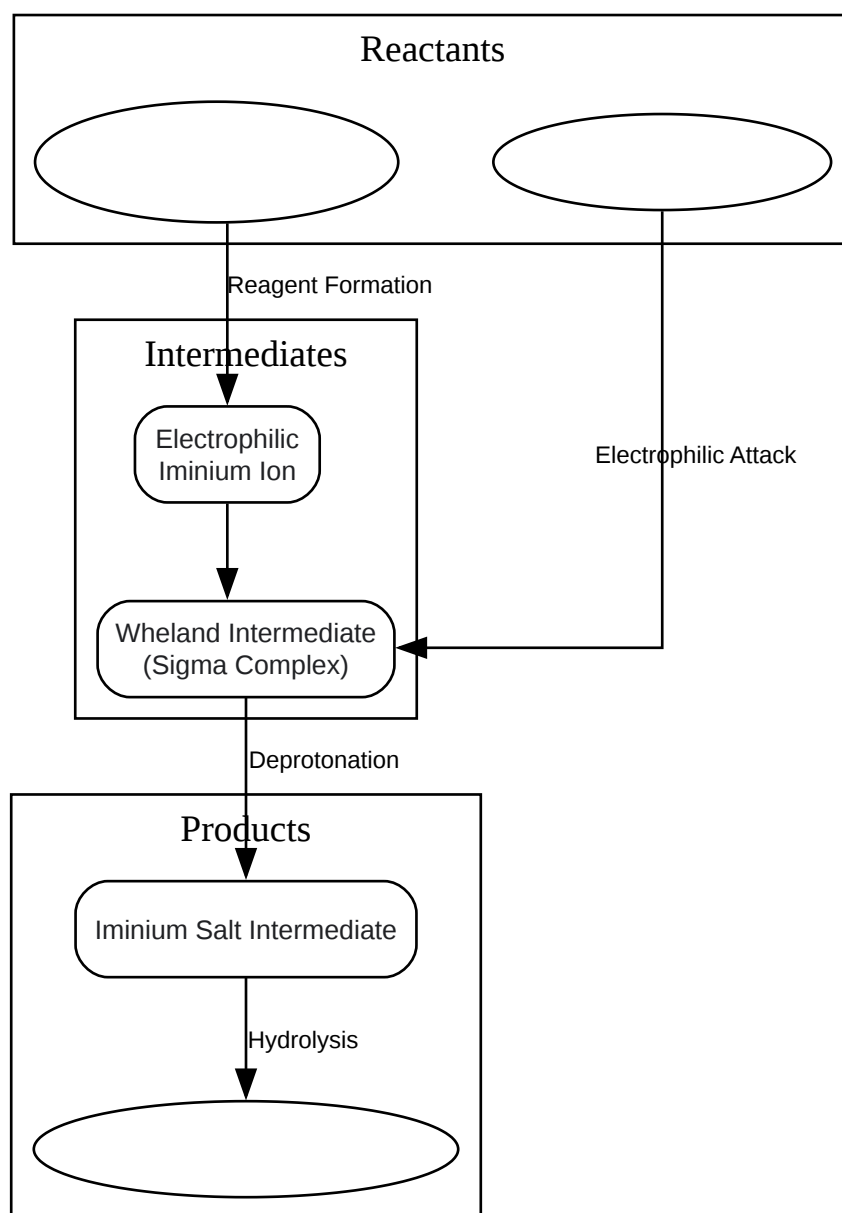
Property	Value	Source
CAS Number	89005-11-8	[1]
Molecular Formula	C ₁₁ H ₇ BrO	[1][2]
Molecular Weight	235.08 g/mol	[1][2]
Appearance	(Predicted) Off-white to yellow crystalline solid	General knowledge of similar compounds
Solubility	(Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and likely insoluble in water.	General knowledge of similar compounds

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **3-Bromo-2-naphthaldehyde** is not readily available in the literature, a plausible and efficient synthetic route can be designed based on well-established transformations in naphthalene chemistry. A logical approach would involve the formylation of a bromonaphthalene precursor.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The proposed synthesis would start from 2-bromonaphthalene.



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Caption: Proposed Vilsmeier-Haack synthesis of **3-Bromo-2-naphthaldehyde**.

Causality in Experimental Choices:

- **Starting Material:** 2-Bromonaphthalene is a commercially available and stable starting material. The bromine atom is a deactivating but ortho-, para-directing group. However, in naphthalene systems, electrophilic substitution is kinetically favored at the α -position (C1) and thermodynamically at the β -position (C2). In 2-bromonaphthalene, the C1 and C3

positions are activated. Steric hindrance from the bromine at C2 might favor substitution at C3.

- **Reaction Choice:** The Vilsmeier-Haack reaction is chosen for its mild conditions compared to other formylation methods like Gattermann-Koch, which often require strong Lewis acids and high pressures. This mildness is crucial for preserving the sensitive aldehyde functionality.
- **Self-Validation:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product. The final product can be purified by column chromatography and its identity confirmed by spectroscopic methods.

Detailed Experimental Protocol (Hypothetical)

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an inert solvent like dichloromethane to 0°C.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Add a solution of 2-bromonaphthalene in dichloromethane dropwise to the Vilsmeier reagent.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
- **Work-up:** After completion, cool the reaction mixture and pour it into a beaker of crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
- **Extraction and Purification:** Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the lack of published experimental spectra for **3-Bromo-2-naphthaldehyde**, the following are predictions based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic singlet for the aldehyde proton downfield (9.5-10.5 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern on the naphthalene ring.
- ^{13}C NMR:** The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde at around 190 ppm. Aromatic carbons will appear in the 120-140 ppm range, with the carbon bearing the bromine atom showing a signal at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

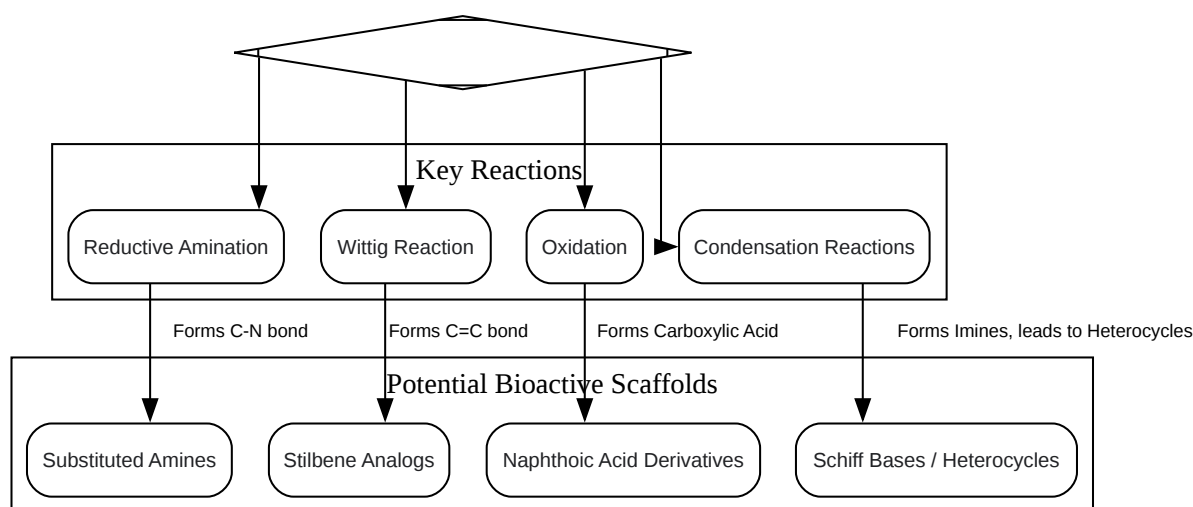
Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aldehyde C-H Stretch	2850-2750 (often two weak bands)	Weak to Medium
Carbonyl (C=O) Stretch	1700-1680	Strong
Aromatic C=C Stretch	1600-1450	Medium to Strong
C-Br Stretch	700-500	Medium to Strong

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ would be observed at m/z 234 and 236 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would include the loss of a hydrogen atom ($[\text{M}-1]^+$), the loss of the formyl group ($[\text{M}-29]^+$), and the loss of bromine ($[\text{M}-79/81]^+$).

Applications in Drug Discovery and Development

Naphthalene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[3] The aldehyde functionality in **3-Bromo-2-naphthaldehyde** makes it a versatile precursor for a wide range of chemical transformations, opening avenues for the synthesis of novel bioactive molecules.



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Caption: Potential synthetic transformations of **3-Bromo-2-naphthaldehyde** in drug discovery.

- **Scaffold for Bioactive Molecules:** The naphthalene ring system can be found in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3]
- **Intermediate for Heterocycle Synthesis:** The aldehyde group is a key functional group for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals. For example, it can undergo condensation reactions with amines to form Schiff bases, which can then be cyclized to form nitrogen-containing heterocycles.
- **Linker for Bioconjugation:** The aldehyde can be used to attach the naphthalene core to other molecules of interest, such as peptides or targeting ligands, through reductive amination.

Safety and Handling

While a specific safety data sheet (SDS) for **3-Bromo-2-naphthaldehyde** is not widely available, based on analogous compounds like other brominated aromatic aldehydes, the following precautions should be taken:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Toxicity:** Assumed to be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

3-Bromo-2-naphthaldehyde is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis can be reasonably achieved through established formylation reactions. The presence of both a reactive aldehyde group and a modifiable bromine atom on the versatile naphthalene scaffold makes it a promising building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

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